(Octahydroindolizin-5-yl)methanol
Description
(Octahydroindolizin-5-yl)methanol is a bicyclic secondary alcohol featuring an octahydroindolizine core with a hydroxymethyl substituent at the 5-position. The methanol group introduces polarity and hydrogen-bonding capability, which may influence solubility and reactivity.
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1,2,3,5,6,7,8,8a-octahydroindolizin-5-ylmethanol |
InChI |
InChI=1S/C9H17NO/c11-7-9-4-1-3-8-5-2-6-10(8)9/h8-9,11H,1-7H2 |
InChI Key |
VFQGVQHAJBUJGM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCCN2C(C1)CO |
Origin of Product |
United States |
Preparation Methods
The synthesis of (Octahydroindolizin-5-yl)methanol can be achieved through various synthetic routes. One common method involves the reduction of indolizine derivatives using suitable reducing agents. For instance, the reduction of o-nitrostyrenes using aqueous titanium(III) chloride solution at ambient temperature can yield indoles via a formal reductive C(sp2)–H amination reaction . Another method involves the use of a one-pot, three-component Fischer indolisation–N-alkylation sequence, which is rapid and operationally straightforward .
Chemical Reactions Analysis
(Octahydroindolizin-5-yl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include titanium(III) chloride for reduction and potassium carbonate in methanol for cyclization reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction of o-nitrostyrenes with titanium(III) chloride can yield indoles .
Scientific Research Applications
(Octahydroindolizin-5-yl)methanol has several scientific research applications. . These properties make this compound a valuable compound for research in chemistry, biology, medicine, and industry. It has been used in the development of new therapeutic agents and in the study of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of (Octahydroindolizin-5-yl)methanol involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which helps in developing new useful derivatives . The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, indole derivatives have been shown to inhibit the activity of certain enzymes and receptors, leading to their therapeutic effects.
Comparison with Similar Compounds
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